molecular formula C18H17N5O2S B11060691 3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B11060691
M. Wt: 367.4 g/mol
InChI Key: AUXZVFDUYGUIIA-UHFFFAOYSA-N
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Description

3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a complex organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a tetrazole ring, a methoxyphenyl group, and a benzazepinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzazepinone Structure: The benzazepinone structure is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzazepine derivatives.

    Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrazole ring and the methoxyphenyl group in 3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one imparts unique chemical properties and potential biological activities that distinguish it from other benzazepine derivatives.

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

3-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C18H17N5O2S/c1-25-14-7-4-6-13(11-14)23-18(20-21-22-23)26-16-10-9-12-5-2-3-8-15(12)19-17(16)24/h2-8,11,16H,9-10H2,1H3,(H,19,24)

InChI Key

AUXZVFDUYGUIIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SC3CCC4=CC=CC=C4NC3=O

Origin of Product

United States

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